molecular formula C21H23N3O2 B11153559 2-isobutyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

2-isobutyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11153559
M. Wt: 349.4 g/mol
InChI Key: MYSRIVZFUQRJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that combines an isoquinoline core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an isoquinoline derivative with a pyridine-containing reagent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyridine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The isoquinoline and pyridine moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of an isoquinoline core with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(2-pyridin-2-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-15(2)13-24-14-19(17-8-3-4-9-18(17)21(24)26)20(25)23-12-10-16-7-5-6-11-22-16/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,23,25)

InChI Key

MYSRIVZFUQRJMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.